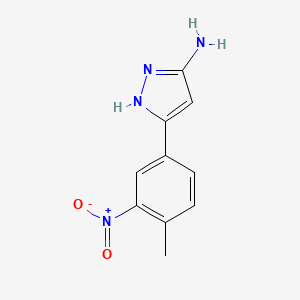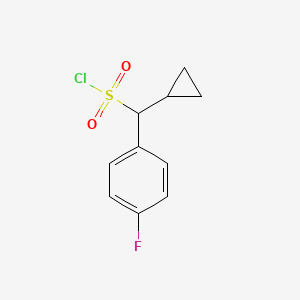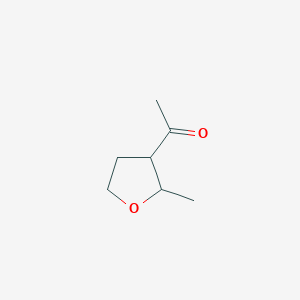
1-(2-methyloxolan-3-yl)ethan-1-one,Mixtureofdiastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methyloxolan-3-yl)ethan-1-one, Mixture of Diastereomers, is a chemical compound with the molecular formula C7H12O2. It is characterized by the presence of a methyloxolane ring and an ethanone group. This compound is a mixture of diastereomers, meaning it contains two or more stereoisomers that are not mirror images of each other.
準備方法
The synthesis of 1-(2-methyloxolan-3-yl)ethan-1-one, Mixture of Diastereomers, can be achieved through various synthetic routes. One common method involves the reaction of 2-methyloxolane with ethanone under specific conditions to yield the desired product. The reaction conditions typically include the use of a catalyst and controlled temperature and pressure to ensure the formation of the correct stereoisomers.
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to obtain a high-purity product. The industrial production methods are designed to optimize yield and minimize impurities, ensuring the compound meets the required specifications for its intended applications.
化学反応の分析
1-(2-Methyloxolan-3-yl)ethan-1-one, Mixture of Diastereomers, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group, resulting in the formation of 1-(2-methyloxolan-3-yl)ethanol.
Substitution: Substitution reactions can occur at the methyloxolane ring, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(2-Methyloxolan-3-yl)ethan-1-one, Mixture of Diastereomers, has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
作用機序
The mechanism of action of 1-(2-methyloxolan-3-yl)ethan-1-one, Mixture of Diastereomers, involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
類似化合物との比較
1-(2-Methyloxolan-3-yl)ethan-1-one, Mixture of Diastereomers, can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
1-(2-Methyloxolan-3-yl)propan-1-one: This compound has a similar structure but with a propanone group instead of an ethanone group.
1-(2-Methyloxolan-3-yl)butan-1-one: This compound features a butanone group, providing different chemical properties and reactivity.
1-(2-Methyloxolan-3-yl)pentan-1-one: With a pentanone group, this compound offers further variations in its chemical behavior.
The uniqueness of 1-(2-methyloxolan-3-yl)ethan-1-one, Mixture of Diastereomers, lies in its specific stereochemistry and the resulting properties that make it suitable for various applications.
特性
分子式 |
C7H12O2 |
|---|---|
分子量 |
128.17 g/mol |
IUPAC名 |
1-(2-methyloxolan-3-yl)ethanone |
InChI |
InChI=1S/C7H12O2/c1-5(8)7-3-4-9-6(7)2/h6-7H,3-4H2,1-2H3 |
InChIキー |
AFLWQLKUHZFTQL-UHFFFAOYSA-N |
正規SMILES |
CC1C(CCO1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B15311737.png)

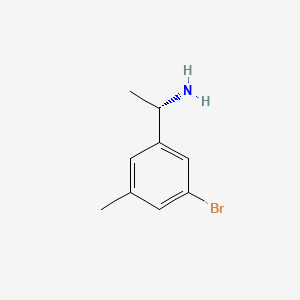
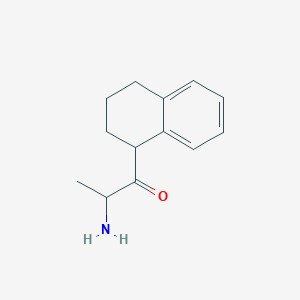


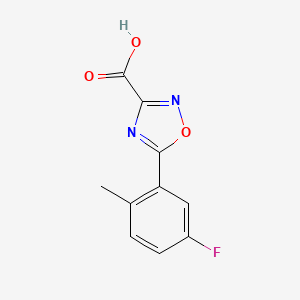

![5,5-Dimethylspiro[2.3]hexan-1-amine](/img/structure/B15311788.png)
![7-Oxa-2,9-diazaspiro[4.5]decan-8-onehydrochloride](/img/structure/B15311795.png)
